(R)-(-)-1-Methoxy-2-propanol

Description

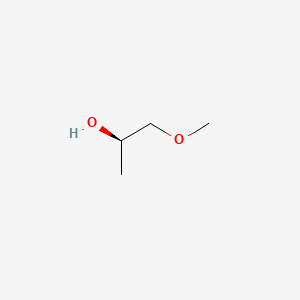

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-methoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXJGSRGQADJSQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4984-22-9 | |

| Record name | (R)-(-)-1-Methoxy-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-1-Methoxy-2-propanol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-(-)-1-Methoxy-2-propanol

Introduction

This compound, a chiral solvent and chemical intermediate, is the (R)-enantiomer of propylene (B89431) glycol methyl ether (PGME). Its stereospecific nature makes it of particular interest in asymmetric synthesis and for applications in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its core physical and chemical properties, experimental methodologies for their determination, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a colorless liquid with a characteristic ether-like odor[1]. Its chemical structure consists of a propane (B168953) backbone with a methoxy (B1213986) group on the first carbon and a hydroxyl group on the second, with the stereocenter at the second carbon having an (R) configuration.

Caption: 2D structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to distinguish these from the racemic mixture, 1-methoxy-2-propanol, although many reported properties do not differentiate between the enantiomers.

| Property | Value |

| Molecular Formula | C₄H₁₀O₂[2] |

| Molecular Weight | 90.12 g/mol [1][2] |

| Appearance | Colorless liquid[1] |

| Odor | Characteristic ether-like odor[1][3] |

| Boiling Point | 119-121 °C |

| Melting Point | -97 °C (for the racemic mixture)[4] |

| Density | 0.921 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.403 |

| Optical Activity ([α]20/D) | -22 ± 2°, c = 10% in chloroform |

| Vapor Pressure | 12.5 mmHg at 25 °C (for the racemic mixture)[1] |

| Water Solubility | Soluble[5][6] |

Chemical and Safety Properties

This compound is a flammable liquid and vapor. It is incompatible with strong oxidizing agents, strong acids, and strong bases[6][7]. The ether group is relatively unreactive, but like other alcohols, it can react with alkali metals, nitrides, and strong reducing agents[5].

| Property | Value |

| CAS Number | 4984-22-9[2][7] |

| Flash Point | 33 °C (91.4 °F) - closed cup |

| Autoignition Temperature | Not specified for the enantiomer. Racemic is 270 °C (518 °F). |

| GHS Classification | Flammable liquids (Category 3)[2][7] |

| Hazard Statements | H226: Flammable liquid and vapor[2] |

| Stability | Stable under recommended storage conditions[7]. May form peroxides on prolonged storage. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[7] |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, irritating and toxic fumes[3] |

Experimental Protocols

Detailed experimental procedures for determining key physical properties are outlined below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Boiling Point Determination (Distillation Method)

The boiling point is determined by simple distillation.

Caption: Workflow for boiling point determination via distillation.

Density Measurement (Pycnometer Method)

A pycnometer is used for precise density determination.

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

-

Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature. It is then weighed.

-

Calculation: The density is calculated using the weights and the known density of the reference liquid.

Optical Rotation Measurement (Polarimetry)

The specific rotation is a key property for chiral compounds.

Caption: Workflow for measuring optical rotation using a polarimeter.

Synthesis Pathway

This compound is typically synthesized via the ring-opening reaction of (R)-propylene oxide with methanol. This reaction is often catalyzed by a base to ensure regioselectivity, favoring the formation of the desired secondary alcohol.

Caption: Reaction pathway for the synthesis of the target compound.

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3400 cm⁻¹) and C-O stretching bands for the ether and alcohol functionalities (around 1100 cm⁻¹). The NIST Chemistry WebBook contains IR spectral data for 1-methoxy-2-propanol[8][9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit distinct signals for the different proton environments: the methoxy group protons, the methyl group protons, and the protons on the propanol (B110389) backbone.

-

¹³C NMR: The spectrum will show four distinct carbon signals corresponding to the four unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The NIST WebBook also provides mass spectrometry data for the racemic mixture[8].

Conclusion

This compound is a valuable chiral compound with well-defined physical and chemical properties. Its flammability and potential to form peroxides necessitate careful handling and storage. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers utilizing this compound in their work.

References

- 1. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H10O2 | CID 2733589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methoxy-2-propanol(107-98-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 1-Methoxy-2-propanol CAS#: 107-98-2 [m.chemicalbook.com]

- 5. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 1-Methoxy-2-propanol | 107-98-2 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 9. 2-Propanol, 1-methoxy- [webbook.nist.gov]

A Technical Guide to the Spectroscopic Characterization of (R)-(-)-1-Methoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the chiral compound (R)-(-)-1-Methoxy-2-propanol. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses for verification and further research.

This compound , a valuable chiral building block in organic synthesis, possesses the following chemical structure:

Chemical Structure:

(The asterisk denotes the chiral center)

Molecular Formula: C₄H₁₀O₂ Molecular Weight: 90.12 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | Doublet | 3H | -CH₃ (on chiral center) |

| ~3.2-3.4 | Multiplet | 2H | -CH₂-O- |

| ~3.3 | Singlet | 3H | -O-CH₃ |

| ~3.8 | Multiplet | 1H | -CH(OH)- |

| Variable | Singlet (broad) | 1H | -OH |

Note: Data is a composite representation from typical spectra of 1-methoxy-2-propanol. Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~18 | -CH₃ (on chiral center) |

| ~59 | -O-CH₃ |

| ~67 | -CH(OH)- |

| ~77 | -CH₂-O- |

Note: Data is compiled from publicly available spectra for 1-methoxy-2-propanol.[2] Solvent signals (e.g., CDCl₃ at ~77 ppm) may overlap with the sample signals.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-resolution NMR spectra of a liquid sample like this compound.

-

Sample Preparation:

-

Place approximately 5-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] Ensure the solvent is compatible with the analyte and does not have signals that would obscure important sample peaks.

-

Gently swirl the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.[4]

-

The final liquid height in the NMR tube should be approximately 4-5 cm.[5]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

For ¹H NMR , acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If using an internal standard like Tetramethylsilane (TMS), its signal is set to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Identify and label the peak positions in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopic Data

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2970-2830 | Strong | C-H stretch (alkane) |

| ~1110 | Strong | C-O stretch (ether and alcohol) |

Note: Peak positions are approximate and can be influenced by the sampling method (e.g., neat liquid, thin film).[3][5][6]

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

-

Sample Preparation:

-

No specific sample preparation is required for a neat liquid sample. Ensure the sample is free from solid impurities.

-

-

Instrument Setup and Data Acquisition:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[7] If necessary, clean it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue, then allow it to dry completely.

-

Acquire a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself.

-

Place a single drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[8]

-

If using a pressure clamp, lower it to ensure good contact between the liquid and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the wavenumbers of the major absorption peaks.

-

Correlate the observed peaks with known functional group absorption frequencies to confirm the molecular structure.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometric Data

The mass spectrum of 1-methoxy-2-propanol, typically obtained using Electron Ionization (EI), shows a molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 90 | Low | [M]⁺ (Molecular Ion) |

| 75 | Moderate | [M - CH₃]⁺ |

| 59 | Moderate | [CH₃CH(OH)CH₂]⁺ |

| 45 | High (Base Peak) | [CH₂OCH₃]⁺ |

Note: The fragmentation pattern and relative intensities are characteristic of 1-methoxy-2-propanol.[4][9][10] The molecular ion peak may be weak or absent in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100-1000 ppm) in a volatile organic solvent such as methanol, ethanol, or dichloromethane. The choice of solvent is important to ensure it does not co-elute with or obscure the analyte peak.

-

-

Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Set to a temperature of ~250°C. A small volume of the sample solution (e.g., 1 µL) is injected in split or splitless mode.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 200°C) to ensure separation of the analyte from any impurities and the solvent.

-

-

Mass Spectrometer (MS) Conditions:

-

Interface Temperature: The transfer line from the GC to the MS should be heated (e.g., 280°C) to prevent condensation.

-

Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. The ion source temperature is typically set to ~230°C.

-

Analyzer: A quadrupole analyzer is commonly used. Set it to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 35-200).

-

-

-

Data Processing:

-

The total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample as they elute from the GC column.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST) to confirm the identity of the compound.[9] The molecular ion peak (if present) confirms the molecular weight.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical sample.

References

- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. organomation.com [organomation.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. dem.ri.gov [dem.ri.gov]

A Technical Guide to the Commercial Availability and Purity of (R)-(-)-1-Methoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Methoxy-2-propanol, a chiral solvent and building block, is a critical component in asymmetric synthesis and the development of stereospecific pharmaceuticals. Its enantiomeric purity is paramount to ensure the desired stereochemical outcome in subsequent reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity specifications, and detailed methodologies for its analysis.

Commercial Availability and Purity Specifications

This compound is commercially available from a range of chemical suppliers, with purity levels varying to suit different research and development needs. The purity is typically characterized by both the chemical purity (assay) and the enantiomeric excess (e.e.).

| Supplier | Product Number/Grade | Chemical Purity (Assay) | Enantiomeric Purity/Optical Activity |

| Sigma-Aldrich | 77913 | ≥98.5% (sum of enantiomers, GC)[1] | [α]20/D −22±2°, c = 10% in chloroform |

| TCI Chemicals | M2166 | >98.0% (GC) | |

| Simagchem Corp | 99% | ||

| Conier Chem and Pharma Limited | 99% | ||

| A.J Chemicals | JDH-47840 | 95% | |

| Shaanxi Dideu Medichem Co. Ltd | 95% |

Note: Purity specifications can vary by batch. It is essential to consult the supplier's certificate of analysis for the most accurate and up-to-date information for a specific lot. While many suppliers list a chemical purity of 99%, the enantiomeric purity is a more critical parameter for chiral applications and may not always be explicitly stated as a percentage. The optical rotation value provided by suppliers like Sigma-Aldrich gives an indication of the enantiomeric composition.

Experimental Protocols

Enantioselective Synthesis of this compound via Ring-Opening of (R)-(+)-Propylene Oxide

A common and effective method for the synthesis of this compound is the base-catalyzed ring-opening of the corresponding chiral epoxide, (R)-(+)-propylene oxide, with methanol (B129727). This reaction proceeds with high regioselectivity and an inversion of stereochemistry at the attacked carbon, yielding the desired (R)-enantiomer of the product.

Materials:

-

(R)-(+)-Propylene oxide

-

Anhydrous methanol

-

Sodium metal

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (0.40 g, 17.4 mmol) to anhydrous methanol (20 mL) in a flask cooled to 0 °C to generate sodium methoxide (B1231860).[2]

-

Once the sodium has completely dissolved, add (R)-(+)-propylene oxide (1.0 g, 17.2 mmol) dropwise to the sodium methoxide solution at 0 °C.[2]

-

Allow the reaction mixture to gradually warm to room temperature and stir for 12-18 hours.[2]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the addition of water.

-

Remove the methanol from the reaction mixture under reduced pressure.

-

Extract the resulting aqueous residue with diethyl ether (3 x 20 mL).[2]

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate to yield the crude product.

-

The crude this compound can be further purified by fractional distillation.

Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

Instrumentation and Columns:

-

A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

-

A chiral capillary column is required. Common choices for separating chiral alcohols and ethers include columns with stationary phases such as derivatized β- or γ-cyclodextrins (e.g., Astec CHIRALDEX G-TA, G-DP, B-DM, or Supelco ß-Dex series).[3]

General Method Development Strategy:

-

Column Selection: Begin by screening a few different chiral columns with varying cyclodextrin (B1172386) derivatives to find a stationary phase that shows some selectivity for the enantiomers of 1-methoxy-2-propanol.

-

Initial Temperature Program: Start with a simple temperature program, for example:

-

Initial temperature: 50-60 °C, hold for 1-2 minutes.

-

Ramp: 2-5 °C/min to 150-180 °C.

-

Final hold: 2-5 minutes.

-

-

Carrier Gas: Use hydrogen or helium as the carrier gas with a constant flow rate or linear velocity.

-

Injection: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Optimization: Based on the initial results, optimize the separation by adjusting the temperature program (initial temperature, ramp rate, final temperature) and the carrier gas flow rate to improve the resolution between the enantiomeric peaks.

-

Quantification: Once baseline separation is achieved, the enantiomeric excess can be calculated from the peak areas of the (R) and (S) enantiomers using the following formula:

-

e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

-

Logical Workflow for Procurement and Quality Verification

The following diagram illustrates a typical workflow for a researcher or drug development professional to source and verify the quality of this compound for their specific application.

Signaling Pathways and Experimental Workflows

As this guide focuses on the chemical properties and availability of a small molecule, diagrams of biological signaling pathways are not applicable. The provided Graphviz diagram illustrates the logical workflow for procurement and quality control, which is a key process for researchers and developers using this chiral compound.

References

A Comprehensive Technical Guide to (R)-(-)-1-Methoxy-2-propanol for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and applications of the chiral building block, (R)-(-)-1-Methoxy-2-propanol, in organic synthesis and pharmaceutical development.

This technical guide provides a detailed overview of this compound, a versatile chiral solvent and synthetic intermediate. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its enantioselective synthesis via hydrolytic kinetic resolution, and explores its application as a key chiral building block in the synthesis of pharmaceutically relevant molecules.

Core Compound Information

This compound, a chiral ether-alcohol, is a valuable component in asymmetric synthesis due to its defined stereochemistry. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4984-22-9 | [1] |

| Molecular Formula | C₄H₁₀O₂ | [1] |

| Molecular Weight | 90.12 g/mol | [1] |

| IUPAC Name | (2R)-1-methoxypropan-2-ol | [1] |

| SMILES | C--INVALID-LINK--COC | [1] |

| Boiling Point | 119-121 °C | |

| Density | 0.921 g/mL at 20 °C | |

| Refractive Index | n20/D 1.403 | |

| Optical Activity | [α]20/D −22±2°, c = 10% in chloroform |

Enantioselective Synthesis: Hydrolytic Kinetic Resolution (HKR)

The enantiomerically pure this compound is accessible through the hydrolytic kinetic resolution (HKR) of racemic propylene (B89431) oxide. This method utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. The unreacted (R)-propylene oxide can then be converted to this compound. A highly effective method for this resolution is the Jacobsen-Katsuki epoxidation catalyst, a chiral (salen)Co(III) complex.[2]

Experimental Protocol: Synthesis of this compound via HKR

This protocol is a representative procedure based on established methods for the hydrolytic kinetic resolution of terminal epoxides.[2]

Materials:

-

Racemic propylene oxide

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

-

Acetic acid (glacial)

-

Water (distilled, deionized)

-

Diethyl ether

-

Sodium methoxide (B1231860)

-

Magnesium sulfate (B86663) (anhydrous)

-

Toluene

Procedure:

-

Catalyst Activation: In a clean, dry flask, Jacobsen's catalyst (0.05 mol%) is dissolved in toluene. Glacial acetic acid (2 equivalents relative to the catalyst) is added, and the mixture is stirred in the presence of air for 1 hour to oxidize Co(II) to the active Co(III) species. The solvent is then removed under reduced pressure.

-

Kinetic Resolution: The activated catalyst is cooled to 0-4 °C. Racemic propylene oxide (1 equivalent) is added, followed by the slow, dropwise addition of water (0.5-0.55 equivalents) over 1-2 hours, maintaining the temperature below 5 °C. The reaction is stirred vigorously at this temperature for 12-24 hours, monitoring the conversion by GC analysis.

-

Isolation of (R)-Propylene Oxide: Upon reaching approximately 50% conversion, the reaction mixture is distilled to separate the unreacted, enantiomerically enriched (R)-propylene oxide from the diol product and the catalyst.

-

Synthesis of this compound: The collected (R)-propylene oxide is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide is added, and the reaction is stirred at room temperature until complete consumption of the epoxide (monitored by TLC or GC).

-

Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford this compound.

Application in Drug Development: A Chiral Building Block

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its defined stereocenter is incorporated into the final molecule, which is essential for the target's biological activity.

Synthesis of Chiral Pyrazolopyrimidinone (B8486647) Derivatives (PDE5 Inhibitors)

Chiral pyrazolopyrimidinone derivatives are known to be potent phosphodiesterase type 5 (PDE5) inhibitors, used in the treatment of erectile dysfunction. The chirality of the side chain can significantly influence the potency and selectivity of these inhibitors. This compound can be used to introduce the desired stereochemistry.

Table 2: Representative Data for the Application of this compound in Synthesis

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | 3-Ethoxycarbonyl-5-hydroxybenzoic acid | (S)-3-(ethoxycarbonyl)-5-((1-methoxypropan-2-yl)oxy)benzoic acid | Intermediate for glucokinase activators |

| This compound | Pyrazolopyrimidinone core | Chiral pyrazolopyrimidinone derivative | PDE5 Inhibitor |

Experimental Workflow: Synthesis of a Chiral Pyrazolopyrimidinone Intermediate

The following is a generalized workflow for the incorporation of the (R)-1-methoxy-2-propoxy side chain onto a pyrazolopyrimidinone core.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis and drug discovery. Its accessibility through well-established methods like hydrolytic kinetic resolution and its utility in the construction of complex chiral molecules underscore its importance for researchers and scientists in the pharmaceutical industry. The detailed protocols and workflows provided in this guide serve as a foundational resource for the practical application of this compound in the laboratory.

References

Chirality and Optical Rotation of 1-Methoxy-2-propanol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chirality and optical rotatory properties of the enantiomers of 1-methoxy-2-propanol (B31579). The document details the specific rotation of (R)- and (S)-1-methoxy-2-propanol, outlines experimental protocols for their analysis, and discusses methods for their enantioselective synthesis and separation. This guide is intended to be a valuable resource for professionals in research, chemical analysis, and pharmaceutical development who work with chiral molecules.

Introduction to the Chirality of 1-Methoxy-2-propanol

1-Methoxy-2-propanol, a widely used solvent and chemical intermediate, possesses a chiral center at the second carbon atom of its propyl chain. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-(-)-1-methoxy-2-propanol and (S)-(+)-1-methoxy-2-propanol. While these enantiomers share the same physical properties such as boiling point, density, and refractive index, they exhibit distinct behavior when interacting with plane-polarized light, a phenomenon known as optical activity. The ability to distinguish and separate these enantiomers is crucial in various fields, particularly in the pharmaceutical industry, where the physiological effects of a drug can be enantiomer-dependent.

Optical Rotation Data

The optical rotation of a chiral compound is a fundamental property that is measured using a polarimeter. The specific rotation, [α], is a standardized measure of this activity and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the solvent.

The specific optical rotation values for the enantiomers of 1-methoxy-2-propanol are summarized in the table below.

| Enantiomer | CAS Number | Specific Rotation ([α]²⁰/D) | Measurement Conditions |

| This compound | 4984-22-9 | -22 ± 2° | c = 10% in chloroform |

| (S)-(+)-1-Methoxy-2-propanol | 26550-55-0 | +22 ± 2° | c = 10% in chloroform |

Experimental Protocols

Determination of Optical Rotation by Polarimetry

The following protocol outlines the steps for measuring the optical rotation of a liquid sample, such as 1-methoxy-2-propanol, using a polarimeter.

Instrumentation:

-

Polarimeter

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., chloroform, spectroscopic grade)

Procedure:

-

Instrument Preparation:

-

Turn on the polarimeter and the light source (e.g., sodium lamp) and allow the instrument to warm up and stabilize according to the manufacturer's instructions.

-

-

Zeroing the Instrument:

-

Fill the clean and dry polarimeter cell with the pure solvent (chloroform).

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample readings.

-

-

Sample Preparation:

-

Accurately weigh a specific amount of the 1-methoxy-2-propanol enantiomer.

-

Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to achieve the desired concentration (e.g., 10 g/100 mL for a 10% solution).

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell in the polarimeter and record the observed rotation (α).

-

Repeat the measurement several times and calculate the average reading.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

-

-

Chiral Separation by Gas Chromatography (GC)

The enantiomers of 1-methoxy-2-propanol can be separated and quantified using chiral gas chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Instrumentation and Conditions (Representative Method):

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A column coated with a cyclodextrin-based chiral stationary phase (e.g., a derivative of β-cyclodextrin) is often effective for separating chiral alcohols.

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically 250 °C.

-

Oven Temperature Program: An initial temperature of around 50°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 150°C. The exact program will need to be optimized for the specific column and instrument.

-

Sample Preparation: The sample can be injected directly if it is a neat liquid or diluted in a suitable solvent like dichloromethane (B109758) or methanol (B129727).

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for the separation of 1-methoxy-2-propanol enantiomers. Similar to chiral GC, it employs a chiral stationary phase.

Instrumentation and Conditions (Representative Method):

-

HPLC System: With a UV or Refractive Index (RI) detector.

-

Chiral Column: Polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds, including alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is a critical parameter for achieving separation and needs to be optimized.

-

Flow Rate: Typically in the range of 0.5 to 1.5 mL/min.

-

Column Temperature: Usually maintained at a constant temperature, for example, 25 °C.

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

Enantioselective Synthesis

The preparation of enantiomerically pure 1-methoxy-2-propanol is typically achieved through the asymmetric ring-opening of propylene (B89431) oxide with methanol. This reaction is catalyzed by a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other.

A general approach involves the use of chiral salen-metal complexes (e.g., with cobalt or chromium) as catalysts. These catalysts create a chiral environment around the reactants, leading to an enantioselective nucleophilic attack of methanol on the propylene oxide. The choice of the chiral ligand in the catalyst determines whether the (R) or (S) enantiomer is predominantly formed. While the general principle is well-established, specific, detailed laboratory protocols are often proprietary. The industrial synthesis of racemic 1-methoxy-2-propanol is typically achieved by the reaction of propylene oxide with methanol using a base catalyst like sodium hydroxide.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Industrial production of (R)-(-)-1-Methoxy-2-propanol from propylene oxide

An In-depth Technical Guide to the Industrial Production of (R)-(-)-1-Methoxy-2-propanol from Propylene (B89431) Oxide

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure this compound is a crucial chiral building block in the synthesis of various pharmaceutical compounds, where specific stereochemistry is paramount for biological efficacy and safety. Its industrial production necessitates a highly selective process to isolate the desired (R)-enantiomer from a racemic mixture of propylene oxide. This technical guide delves into the core methodologies, experimental protocols, and process workflows for the industrial-scale synthesis of this compound, with a primary focus on the kinetic resolution of propylene oxide.

Core Principles: Enantioselective Synthesis

The industrial synthesis of racemic 1-methoxy-2-propanol (B31579) is typically achieved through the ring-opening of propylene oxide with methanol (B129727), often catalyzed by a base like NaOH. This method yields a product mixture containing approximately 90% 1-methoxy-2-propanol, with the remainder being the isomeric 2-methoxy-1-propanol and other byproducts.[1] To obtain the specific (R)-(-)-enantiomer, stereoselective strategies must be employed. The most prominent and industrially scalable method is the hydrolytic kinetic resolution (HKR) of racemic propylene oxide.

Kinetic resolution involves the use of a chiral catalyst that selectively reacts with one enantiomer of the racemic starting material at a much faster rate than the other. In the context of propylene oxide, a chiral catalyst will preferentially catalyze the ring-opening of the (S)-enantiomer, leaving the (R)-enantiomer unreacted and thus enriched in the reaction mixture. This unreacted (R)-propylene oxide can then be separated and subsequently reacted with methanol to produce the desired this compound. Chiral salen-metal complexes, particularly those involving chromium (Cr) and cobalt (Co), have proven to be exceptionally effective catalysts for this purpose, achieving very high enantioselectivities.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of 1-methoxy-2-propanol, highlighting the differences between racemic and enantioselective approaches.

| Table 1: Comparison of Catalytic Systems for 1-Methoxy-2-propanol Synthesis | ||||

| Catalyst | Method | Substrate | Selectivity for 1-Methoxy-2-propanol | Enantiomeric Excess (e.e.) of Product |

| NaOH | Racemic Synthesis | Racemic Propylene Oxide | ~90%[1] | 0% |

| Racemic Co(III)-salen complex | Racemic Synthesis | Racemic Propylene Oxide | >98%[1] | 0% |

| Chiral (salen)Cr complex | Kinetic Resolution | Racemic Propylene Oxide | N/A (resolves epoxide) | >99% for unreacted (R)-propylene oxide[2] |

| Magnesium Oxide (MgO) | Racemic Synthesis | Racemic Propylene Oxide | High selectivity[4] | 0% |

| Zeolitic Imidazolate Frameworks (ZIFs) | Racemic Synthesis | Racemic Propylene Oxide | High selectivity[5] | 0% |

| Table 2: Typical Industrial Reaction Conditions | |

| Parameter | Value |

| Racemic Synthesis Temperature | 95 - 180°C[6] |

| Racemic Synthesis Pressure | 26 bar[6] |

| Kinetic Resolution Temperature | Room Temperature |

| Solvent | Often solvent-free or in a non-polar solvent |

| Purification Method | Distillation[1][6] |

Signaling Pathways and Experimental Workflows

Reaction Pathway for Enantioselective Synthesis

Caption: Reaction pathway for the synthesis of this compound via kinetic resolution.

Industrial Production Workflow

Caption: Simplified workflow for the industrial production and purification of this compound.

Experimental Protocols

The following protocols are representative of the key steps in the industrial production of this compound.

Protocol 1: Hydrolytic Kinetic Resolution of Racemic Propylene Oxide

Objective: To resolve racemic propylene oxide to obtain enantiomerically enriched (R)-propylene oxide.

Materials:

-

Racemic propylene oxide

-

Chiral (salen)Cr(III) complex (e.g., Jacobsen's catalyst)

-

Deionized water

-

Suitable solvent (e.g., diethyl ether or solvent-free)

-

Stirred, temperature-controlled reactor

Procedure:

-

Charge the reactor with racemic propylene oxide.

-

Add the chiral (salen)Cr(III) catalyst. The catalyst loading is typically low, in the range of 0.1-1.0 mol%.

-

Cool the mixture to the desired reaction temperature, typically between 0°C and room temperature.

-

Slowly add 0.5 equivalents of deionized water to the stirred mixture over a period of several hours. The slow addition is crucial to control the reaction rate and temperature.

-

Monitor the reaction progress using chiral gas chromatography (GC) to determine the enantiomeric excess of the unreacted propylene oxide.

-

The reaction is stopped when the desired level of conversion (typically around 55-60%) and enantiomeric excess of the remaining (R)-propylene oxide is achieved.

-

The resulting mixture contains unreacted (R)-propylene oxide, (S)-propane-1,2-diol, and the catalyst.

-

The unreacted (R)-propylene oxide is separated from the higher-boiling diol and the catalyst by distillation.

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound from enantiomerically enriched (R)-propylene oxide.

Materials:

-

Enriched (R)-propylene oxide (from Protocol 1)

-

Anhydrous methanol

-

Basic catalyst (e.g., sodium hydroxide (B78521) or a solid base catalyst)

-

Pressure-rated reactor

Procedure:

-

Charge the pressure-rated reactor with anhydrous methanol. A molar excess of methanol is typically used.

-

Add the basic catalyst to the methanol and stir until dissolved or suspended.

-

Add the enantiomerically enriched (R)-propylene oxide to the reactor.

-

Seal the reactor and heat to the target reaction temperature, which can range from 90-120°C. The pressure will increase due to the vapor pressure of the reactants at this temperature.

-

Maintain the reaction at temperature with stirring for a specified period, monitoring the consumption of propylene oxide by GC.

-

After the reaction is complete, cool the reactor to room temperature.

-

The crude product mixture contains this compound, excess methanol, and the catalyst.

Protocol 3: Purification of this compound

Objective: To purify the final product to meet industrial specifications.

Materials:

-

Crude this compound mixture

-

Fractional distillation apparatus

Procedure:

-

If a homogeneous catalyst was used in Protocol 2, it is first neutralized or removed.

-

The crude reaction mixture is transferred to a fractional distillation column.

-

The first fraction to be removed is the excess methanol, which has a lower boiling point.

-

The temperature is then gradually increased to distill the this compound. The main fraction is collected at its boiling point (119-121°C).

-

Any higher-boiling impurities remain in the distillation pot.

-

The purity of the collected fraction is verified by GC, and the enantiomeric excess is confirmed by chiral GC to ensure it meets the required specifications (typically >99.5% purity).[7]

Conclusion

The industrial production of enantiomerically pure this compound from propylene oxide is a multi-step process that hinges on the effective enantioselective separation of the racemic starting material. Hydrolytic kinetic resolution using chiral salen-metal complexes stands out as a robust and scalable method to achieve the high enantiomeric excess required for pharmaceutical applications. Subsequent reaction with methanol under basic conditions, followed by fractional distillation, yields the final high-purity product. Continued research into more efficient and recyclable catalysts, as well as the optimization of reaction and separation conditions, will further enhance the economic and environmental viability of this important industrial process.

References

- 1. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 7. (R)-(-)-1-甲氧基-2-丙醇 ≥98.5% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of (R)-(-)-1-Methoxy-2-propanol in a Laboratory Setting

This guide provides comprehensive safety and handling information for (R)-(-)-1-Methoxy-2-propanol (CAS No. 4984-22-9), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are its flammability and its potential to cause central nervous system effects.[1] The racemic mixture, 1-Methoxy-2-propanol, is additionally classified as a substance that may damage fertility or an unborn child.[2]

-

GHS Classification (for this compound):

-

Hazard Statements:

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of 1-Methoxy-2-propanol. Data for the specific (R)-isomer is limited; therefore, data for the racemic mixture (CAS 107-98-2) is provided as it is considered representative for safety and handling purposes.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₂ | [3][5] |

| Molecular Weight | 90.12 g/mol | [3][5] |

| Appearance | Clear, colorless liquid | [5][6][7] |

| Odor | Ether-like | [5][6] |

| Boiling Point | 118 - 119 °C (244 - 246 °F) | |

| Melting Point | -97 °C (-142.6 °F) | [6][8] |

| Flash Point | ~33 °C (91.4 °F) | [7] |

| Density | 0.916 g/cm³ at 25 °C | |

| Vapor Pressure | 11.8 mmHg at 25 °C (77 °F) | [9] |

| Vapor Density | 3.11 (Air = 1) | [9] |

| Water Solubility | Miscible | [6] |

| Autoignition Temperature | 286 °C (546.8 °F) | [7] |

Table 2: Toxicological Data

| Parameter | Value | Species | Source |

| LD₅₀ Oral | 6600 mg/kg | Rat | [7] |

| 5660 mg/kg | Rat | [10][11] | |

| 11700 mg/kg | Mouse | [7] | |

| LD₅₀ Dermal | 13 g/kg (13,000 mg/kg) | Rabbit | [7][10] |

| LC₅₀ Inhalation | 10,000 ppm / 5 hours | Rat | [7][10] |

| >7000 ppm / 6 hours | Rat | [11] | |

| Eye Irritation | Mild irritant | Rabbit | [7] |

| Skin Irritation | May cause irritation and defatting of the skin with prolonged contact. | [7] |

Table 3: Occupational Exposure and Fire Safety

| Parameter | Value | Source |

| Workplace Exposure Limit (WEL) - TWA | 100 ppm (375 mg/m³) | [12] |

| Lower Explosion Limit (LEL) | 1.6 - 1.7% | [7][9] |

| Upper Explosion Limit (UEL) | 11.5 - 18.8% | [7][9] |

| NFPA Rating (estimated) | Health: 1, Flammability: 3, Instability: 0 | [7][10] |

Experimental and Handling Protocols

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Wear flame-retardant antistatic protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[2]

-

-

Handling Procedures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][4]

-

Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1][7]

-

Wash hands thoroughly after handling.[7]

-

-

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][7]

-

Keep away from sources of ignition.[7]

-

Store locked up.[4]

-

The substance may form explosive peroxides on prolonged storage, especially in contact with air. Date containers upon opening and periodically test for peroxides.[13]

-

-

Immediate Actions:

-

Containment & Cleanup:

-

Wear the appropriate PPE as described in section 3.1.

-

For small spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][10] Do not use combustible materials like sawdust.[10]

-

Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]

-

Cover drains to prevent the product from entering them.

-

-

Decontamination:

-

Clean the affected area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

-

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Workflow for a chemical spill of this compound.

Caption: Required PPE for handling this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C4H10O2 | CID 2733589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methoxy-2-propanol(107-98-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chembk.com [chembk.com]

- 9. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. Uses and Toxicity of 1-Methoxy-2-propanol_Chemicalbook [chemicalbook.com]

- 12. dl2jx7zfbtwvr.cloudfront.net [dl2jx7zfbtwvr.cloudfront.net]

- 13. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of (R)-(-)-1-Methoxy-2-propanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-(-)-1-Methoxy-2-propanol, a versatile solvent frequently utilized in various scientific and industrial applications, including pharmaceutical development. This document presents qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts and workflows.

This compound, also known as propylene (B89431) glycol methyl ether (PGME), is a colorless liquid with a mild, ethereal odor. Its chemical structure, featuring both a hydroxyl group and an ether linkage, imparts a unique combination of hydrophilic and lipophilic properties, rendering it soluble in a wide array of organic solvents.[1][2][3]

Quantitative Solubility Data

This compound exhibits complete miscibility with water and a broad range of common organic solvents.[1][2][4][5][6][7][8][9][10] The term "miscible" indicates that the two substances will mix in all proportions to form a single, homogeneous phase. This high degree of solubility is attributed to its ability to engage in hydrogen bonding via its hydroxyl group and dipole-dipole interactions through its ether component.

Below is a summary of the solubility of this compound in various organic solvents. For many of these solvents, the substance is considered fully miscible.

| Solvent | Chemical Formula | Polarity | Solubility |

| Water | H₂O | Polar | Miscible[4][5][7][8][9] |

| Ethanol | C₂H₅OH | Polar | Miscible[4] |

| Methanol | CH₃OH | Polar | Miscible[11] |

| Acetone | C₃H₆O | Polar | Miscible[4][8][12][13] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble[8][12][13] |

| Toluene | C₇H₈ | Non-polar | Soluble |

| Hexane | C₆H₁₄ | Non-polar | Information not available |

| Benzene | C₆H₆ | Non-polar | Soluble[8][12][13] |

| Chloroform | CHCl₃ | Non-polar | Soluble[4] |

| Carbon Tetrachloride | CCl₄ | Non-polar | Soluble[11] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of a liquid analyte, such as this compound, in a given organic solvent. This protocol is a synthesis of established laboratory techniques.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Volumetric flasks (various sizes)

-

Calibrated pipettes and burettes

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vortex mixer or magnetic stirrer with stir bars

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

-

Syringes and syringe filters

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a volumetric flask or a screw-cap vial). The presence of a distinct layer of the solute after equilibration will confirm that an excess was used. b. Place the container in a temperature-controlled water bath or incubator set to the desired experimental temperature (e.g., 25 °C). c. Agitate the mixture vigorously using a vortex mixer or a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for complete phase separation. b. Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with the analyte) using a pre-warmed or pre-cooled pipette to match the experimental temperature. It is crucial to avoid disturbing the undissolved solute layer. c. To remove any suspended micro-droplets, filter the collected aliquot using a syringe filter compatible with the solvent.

-

Quantitative Analysis: a. Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument. . Prepare a series of calibration standards of this compound in the solvent of known concentrations. c. Analyze the calibration standards and the diluted sample using a suitable analytical method, such as gas chromatography (GC) with a flame ionization detector (FID). d. Construct a calibration curve by plotting the instrument response against the concentration of the standards. e. From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Consult the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent before commencing any work.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. taminkalatak.com [taminkalatak.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. PROPYLENE GLYCOL MONOMETHYL ETHER - Ataman Kimya [atamanchemicals.com]

- 8. Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 9. jrhessco.com [jrhessco.com]

- 10. atamankimya.com [atamankimya.com]

- 11. parchem.com [parchem.com]

- 12. PROPYLENE GLYCOL METHYL ETHER - Ataman Kimya [atamanchemicals.com]

- 13. 1-Methoxy-2-propanol CAS#: 107-98-2 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Thermochemical Properties of (R)-(-)-1-Methoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical properties of (R)-(-)-1-Methoxy-2-propanol. The information is presented in a structured format to facilitate its use in research, development, and safety assessments. This document includes quantitative data, detailed experimental protocols, and a workflow diagram for the determination of the heat of combustion.

Core Thermochemical Data

The following table summarizes the key thermochemical properties of 1-methoxy-2-propanol. It is important to note that while the focus of this guide is the (R)-(-)-enantiomer, the thermochemical properties of the individual enantiomers are considered identical to those of the racemic mixture.

| Property | Value | Units | Conditions |

| Heat of Combustion | -556 | kcal/mol | Standard conditions |

| Heat of Vaporization | 46.2 | kJ/mol | Standard conditions |

| Specific Heat Capacity | 2.426 | J/g·K | 20 °C |

| Vapor Pressure | 12.5 | mm Hg | 25 °C |

| 1.2 | kPa | 20 °C | |

| 11.8 | mm Hg | 25 °C (77°F) | |

| 14.53 | hPa | 25 °C (77°F) |

Experimental Protocols

Detailed methodologies for determining key thermochemical properties are outlined below. These protocols are based on established principles of calorimetry and physical chemistry.

Determination of the Enthalpy of Combustion

The enthalpy of combustion of this compound can be determined using a bomb calorimeter. The following protocol provides a generalized procedure.

Objective: To measure the heat released during the complete combustion of a known mass of this compound.

Apparatus:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible

-

Fuse wire

-

Balance (accurate to 0.1 mg)

-

Temperature sensor/thermometer (accurate to 0.001 °C)

-

Ignition system

Procedure:

-

A precisely weighed sample of this compound (approximately 1 gram) is placed in the crucible.

-

The fuse wire is connected to the electrodes of the bomb, with the wire in contact with the sample.

-

The bomb is sealed and purged with oxygen to remove any nitrogen.

-

The bomb is then filled with high-pressure oxygen (typically 30 atm).

-

The sealed bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of the sample is calculated from the temperature rise, the mass of the sample, and the heat capacity of the calorimeter.[1][2][3][4]

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.

Objective: To determine the heat required to vaporize one mole of this compound at a constant temperature.

Apparatus:

-

A system for measuring vapor pressure as a function of temperature (e.g., an isoteniscope or a static vapor pressure apparatus).

-

A temperature-controlled bath.

-

A pressure measurement device (manometer).

Procedure:

-

The sample of this compound is placed in the apparatus.

-

The system is brought to a specific temperature using the temperature-controlled bath.

-

The vapor pressure of the liquid at that temperature is measured.

-

This process is repeated for a range of temperatures.

-

The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the heat of combustion for this compound.

Caption: Experimental workflow for determining the heat of combustion.

References

- 1. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 2. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. practical-science.com [practical-science.com]

- 4. Comparing heat energy from burning alcohols | Class experiment | RSC Education [edu.rsc.org]

- 5. vernier.com [vernier.com]

Methodological & Application

(R)-(-)-1-Methoxy-2-propanol: A Potential Chiral Solvent for Asymmetric Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Methoxy-2-propanol, a readily available and relatively inexpensive chiral compound, presents an intriguing yet largely unexplored option as a chiral solvent in asymmetric synthesis. Its unique combination of a chiral center, a hydroxyl group for hydrogen bonding, and an ether linkage offers the potential to create a structured chiral environment that can influence the stereochemical outcome of a reaction. These application notes provide a theoretical framework and practical protocols for researchers interested in exploring the use of this compound as a novel chiral solvent to induce enantioselectivity in various chemical transformations.

Introduction to Asymmetric Synthesis in Chiral Solvents

Asymmetric synthesis is a critical field in modern chemistry, particularly for the development of pharmaceuticals, where the chirality of a molecule dictates its biological activity. While the use of chiral catalysts, auxiliaries, and reagents are well-established methods for achieving enantioselectivity, the use of chiral solvents as the source of chirality is a less common but potentially powerful strategy. A chiral solvent can influence the stereochemical course of a reaction by differentially solvating the diastereomeric transition states, thus lowering the activation energy of the pathway leading to one enantiomer over the other.

This compound is a protic chiral solvent with the potential to interact with reactants and transition states through hydrogen bonding and dipole-dipole interactions. This ability to form a structured solvent cage around the reacting molecules could provide the necessary chiral induction for a range of asymmetric transformations.

Potential Applications and Mechanistic Considerations

While specific literature examples of this compound as a chiral solvent in asymmetric synthesis are scarce, its properties suggest potential applicability in several key reaction types. The proposed mechanism of chirality transfer generally involves the formation of a transient, diastereomeric solvate between the chiral solvent and the substrate or a key intermediate.

Asymmetric Aldol (B89426) Reactions

In an aldol reaction involving a prochiral enolate and an aldehyde, this compound could coordinate to the electrophilic aldehyde through hydrogen bonding. This interaction could shield one face of the aldehyde, directing the nucleophilic attack of the enolate to the opposite face and thereby favoring the formation of one enantiomer of the β-hydroxy carbonyl product.

Asymmetric Diels-Alder Reactions

For the Diels-Alder reaction, a cornerstone of cyclic compound synthesis, this compound could solvate the dienophile, particularly if it contains hydrogen bond acceptors like a carbonyl group. This chiral solvation shell may influence the facial selectivity of the diene's approach, leading to an enantiomeric excess in the resulting cycloadduct.

Asymmetric Reductions

In the reduction of prochiral ketones, the chiral solvent could coordinate to the reducing agent or the ketone itself. This association can create a sterically hindered environment around one face of the carbonyl group, promoting the delivery of the hydride from the less hindered face and resulting in an enantiomerically enriched alcohol.

Experimental Protocols: Screening this compound as a Chiral Solvent

The following is a general protocol for evaluating the effectiveness of this compound as a chiral solvent in a generic asymmetric reaction.

Materials and Reagents

-

This compound (high purity, >99%)

-

Prochiral substrate

-

Reagent (e.g., nucleophile, reducing agent, diene)

-

Achiral catalyst (if necessary)

-

Anhydrous solvents for control experiments (e.g., THF, Dichloromethane)

-

Standard work-up reagents (e.g., saturated aqueous solutions, drying agents)

-

Solvents for purification (e.g., hexane, ethyl acetate)

General Reaction Setup

-

Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reactions.

-

Solvent and Substrate: To a reaction flask, add the prochiral substrate (1.0 mmol). Dissolve the substrate in anhydrous this compound (0.1 M to 0.5 M concentration). Stir the solution at the desired initial temperature (e.g., room temperature, 0 °C, or -78 °C).

-

Reagent Addition: Slowly add the second reagent (1.1 mmol) to the solution. If a catalyst is used, it should be added prior to the second reagent.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC, or LC-MS).

-

Work-up: Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., saturated ammonium (B1175870) chloride solution). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Analysis: Determine the yield of the purified product. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or chiral GC analysis.

Control Experiments

To validate that the observed enantioselectivity is due to the chiral solvent, it is crucial to perform control experiments:

-

Achiral Solvent: Conduct the reaction under identical conditions using an achiral solvent (e.g., racemic 1-methoxy-2-propanol (B31579) or a different achiral solvent like THF). The product should be racemic.

-

Opposite Enantiomer: If available, perform the reaction using (S)-(+)-1-Methoxy-2-propanol. The product should be the opposite enantiomer with a similar magnitude of enantiomeric excess.

Quantitative Data Summary (Hypothetical)

As there is limited published data, the following table is a hypothetical representation of how to summarize screening results for a new asymmetric reaction using this compound.

| Entry | Substrate | Reagent | Temperature (°C) | Yield (%) | e.e. (%) |

| 1 | Acetophenone | NaBH₄ | 25 | 95 | 5 (R) |

| 2 | Acetophenone | NaBH₄ | 0 | 92 | 12 (R) |

| 3 | Acetophenone | NaBH₄ | -20 | 88 | 25 (R) |

| 4 | Cyclohexanone | Proline | 25 | 75 | 15 (S) |

| 5 | Cyclohexanone | Proline | 0 | 70 | 30 (S) |

Visualizing Concepts and Workflows

Proposed Interaction in an Asymmetric Aldol Reaction

Caption: Proposed interaction of this compound in an asymmetric aldol reaction.

Experimental Workflow for Screening a Chiral Solvent

Caption: General experimental workflow for screening a novel chiral solvent.

Conclusion and Future Outlook

This compound remains a largely untapped resource in the field of asymmetric synthesis. Its potential as a chiral solvent warrants further investigation. The protocols and theoretical considerations outlined in these application notes are intended to serve as a starting point for researchers to explore its utility. While high levels of enantioselectivity may not be achieved in all cases, even moderate success could pave the way for the development of new, cost-effective, and environmentally benign methods for the synthesis of chiral molecules. Further studies, including computational modeling of the transition states, could provide deeper insights into the mechanism of chirality transfer and guide the rational design of future experiments.

Application Notes and Protocols: (R)-(-)-1-Methoxy-2-propanol as a Chiral Building Block for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Methoxy-2-propanol is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its stereochemistry is crucial for the biological activity of the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for a novel class of glucokinase activators, which are promising therapeutic agents for the treatment of Type 2 Diabetes Mellitus. Additionally, its potential application in the synthesis of chiral pyrazolopyrimidinone (B8486647) derivatives as phosphodiesterase type 5 (PDE5) inhibitors is discussed.

Application 1: Synthesis of a Glucokinase Activator Intermediate

This compound is a key reactant in the synthesis of (S)-3-(ethoxycarbonyl)-5-((R)-1-methoxypropan-2-yloxy)benzoic acid, a crucial intermediate for novel phenylethyl benzamide (B126) glucokinase activators.[1][2] The synthesis involves a stereospecific Mitsunobu reaction, which proceeds with inversion of configuration at the chiral center of the alcohol.

Signaling Pathway of Glucokinase Activators

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism, respectively. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, leading to enhanced glucose disposal and increased insulin secretion, thereby lowering blood glucose levels.

Caption: Signaling pathway of Glucokinase Activators (GKAs).

Experimental Workflow

The synthesis of the target intermediate involves a three-step process starting from 3-bromo-5-hydroxybenzoic acid.

Caption: Synthetic workflow for the glucokinase activator intermediate.

Experimental Protocol: Synthesis of Methyl 3-bromo-5-((R)-1-methoxypropan-2-yloxy)benzoate

This protocol is adapted from the general procedure described for the synthesis of acetylenyl benzamide derivatives as glucokinase activators.[1]

Materials:

-

3-Bromo-5-hydroxybenzoic acid

-

This compound

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Mitsunobu Reaction:

-

To a solution of 3-bromo-5-hydroxybenzoic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, add this compound (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the intermediate ether.

-

-

Esterification:

-

Dissolve the product from the Mitsunobu reaction in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-